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molecular formula C11H14O2 B1610842 4'-Methoxy-2'-methylpropiophenone CAS No. 53773-76-5

4'-Methoxy-2'-methylpropiophenone

Cat. No. B1610842
M. Wt: 178.23 g/mol
InChI Key: UOYQXLFNCLUVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994203B2

Procedure details

To a stirred suspension of samarium (598 mg, 3.97 mmol) in CH3CN is added iodine (3.0 g, 11.9 mmol, 3 eq.) and the mixture is stirred at RT for 2 hrs. 1-Methoxy-3-methylbenzene (500 μL, 3.97 mmol, 1 eq) is added followed by the dropwise addition of propionyl chloride (3472 μL, 39.7 mmol). After stirring at RT for 1 hr, the reaction is quenched with water (5 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with Na2CO3 (2M, 50 ml), sat Na2S2O4 (4×50 ml), water and brine, dried over MgSO4 and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane to yield 1-(4-methoxy-2-methyl-phenyl)-propan-1-one as a clear oil; m/z 179.16 [M+H]+. Alternatively, intermediate C can be made by an analogous process to that for intermediate DA below.
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Three
Quantity
3472 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sm].II.[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1.[C:13](Cl)(=[O:16])[CH2:14][CH3:15]>CC#N>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:13](=[O:16])[CH2:14][CH3:15])=[C:8]([CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
598 mg
Type
reactant
Smiles
[Sm]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
500 μL
Type
reactant
Smiles
COC1=CC(=CC=C1)C
Step Four
Name
Quantity
3472 μL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at RT for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with water (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with Na2CO3 (2M, 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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